Quinoline-4-carbohydrazide hydrate
Overview
Description
Quinoline-4-carbohydrazide hydrate is a compound with the molecular weight of 205.22 . It is a white to yellow solid with the IUPAC name this compound . The InChI code for this compound is 1S/C10H9N3O.H2O/c11-13-10(14)8-5-6-12-9-4-2-1-3-7(8)9;/h1-6H,11H2,(H,13,14);1H2 .
Molecular Structure Analysis
The molecular structure of this compound has been determined by X-ray single crystal diffraction technique . The InChI key for this compound is DGCIHLMYAXXDFJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Quinoline is a weak tertiary base that can react with acids to produce salts . Its reaction is analogous to pyridine, and benzones may participate in electrophilic and nucleophilic substitution processes .Physical and Chemical Properties Analysis
This compound has a molecular weight of 205.22 . It is a white to yellow solid and is stored at a temperature of +4C . The compound has a molecular formula of C10H9N3O .Scientific Research Applications
Antimicrobial Potential
Quinoline-4-carbohydrazide derivatives have been studied for their antimicrobial properties, indicating potential for future drug development. Microwave-assisted synthesis of these derivatives showed promising results against bacterial infections, with specific compounds emerging as active antimicrobial agents (Bello et al., 2017). Additionally, various quinoline derivatives, including those with a 4-carbohydrazide moiety, displayed significant antimicrobial activities against different bacteria and fungi (Vaghasiya et al., 2014).
Antibacterial and Antitubercular Activities
Studies have also focused on the synthesis of quinoline derivatives with specific structural variations for antibacterial and antitubercular activities. For instance, Schiff bases of quinoline-4-carbohydrazide derivatives exhibited high activity against certain bacterial strains, highlighting their therapeutic potential (Bodke et al., 2017).
Anticancer Properties
Some quinoline derivatives, including those with a 4-carbohydrazide group, have been evaluated for their anticancer activity. Research in this area revealed compounds that significantly reduced the viability of various cancer cell lines, indicating a potential pathway for cancer treatment (Bingul et al., 2016).
Antioxidant Activities
Quinoline derivatives have also been investigated for their antioxidant properties. Compounds synthesized from quinoline-4-carbohydrazide demonstrated moderate superoxide scavenging activity, suggesting potential applications in managing oxidative stress-related conditions (Ahmad et al., 2012).
Antimalarial Activity
Research on quinoline derivatives has extended to the field of antimalarial drugs, with studies showing that certain 4-carbohydrazide derivatives possess antimalarial activity. This highlights their potential use in developing new treatments for malaria (Kurasawa et al., 2012).
Anti-inflammatory and Analgesic Activities
Studies on quinoline derivatives also include the evaluation of their anti-inflammatory and analgesic properties. For example, carboxamides derived from 2-phenyl quinoline-4-carbohydrazide showed significant activities in this regard, comparable to reference drugs (Khalifa et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
quinoline-4-carbohydrazide;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O.H2O/c11-13-10(14)8-5-6-12-9-4-2-1-3-7(8)9;/h1-6H,11H2,(H,13,14);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCIHLMYAXXDFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)NN.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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